molecular formula C11H17NO3 B2941615 tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate CAS No. 2138390-08-4

tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate

Cat. No.: B2941615
CAS No.: 2138390-08-4
M. Wt: 211.261
InChI Key: NOHPNCADBPHBEG-UHFFFAOYSA-N
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Description

tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate: is a synthetic organic compound with the molecular formula C11H17NO3. It is characterized by a spirocyclic structure, which includes a six-membered ring fused to a three-membered ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl isocyanate. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability .

Scientific Research Applications

Chemistry: tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique spirocyclic structure makes it a valuable building block in the development of new chemical entities .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors .

Industry: The compound finds applications in the development of agrochemicals, polymers, and other industrial chemicals. Its reactivity and structural features make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, making it a promising candidate for drug development .

Comparison with Similar Compounds

  • tert-Butyl (1-oxaspiro[2.3]hexan-5-yl)carbamate
  • tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate

Uniqueness: this compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other carbamates and spirocyclic compounds, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(5-oxospiro[2.3]hexan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-8-6-11(8)4-7(13)5-11/h8H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHPNCADBPHBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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